Methyl 5-formyl-4-methylthiophene-2-carboxylate
Overview
Description
Methyl 5-formyl-4-methylthiophene-2-carboxylate is an organic compound with the molecular formula C8H8O3S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-4-methylthiophene-2-carboxylate typically involves the formylation of methyl 4-methylthiophene-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Major Products Formed
Oxidation: Methyl 5-carboxy-4-methylthiophene-2-carboxylate.
Reduction: Methyl 5-hydroxymethyl-4-methylthiophene-2-carboxylate.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of the thiophene ring.
Scientific Research Applications
Methyl 5-formyl-4-methylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-formyl-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols . This reactivity underlies its potential biological activities, as it can modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 5-formyl-2-thiophenecarboxylate: Lacks the methyl group at the 4-position.
Methyl 5-carboxy-4-methylthiophene-2-carboxylate: Oxidized form of the compound.
Uniqueness
Methyl 5-formyl-4-methylthiophene-2-carboxylate is unique due to the presence of both a formyl group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-formyl-4-methylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5-3-6(8(10)11-2)12-7(5)4-9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVXVNHOBFLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700974 | |
Record name | Methyl 5-formyl-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391936-75-7 | |
Record name | Methyl 5-formyl-4-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391936-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-formyl-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.